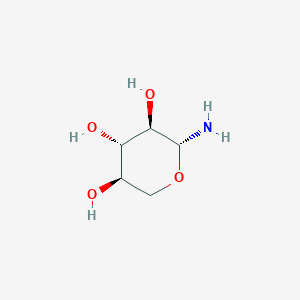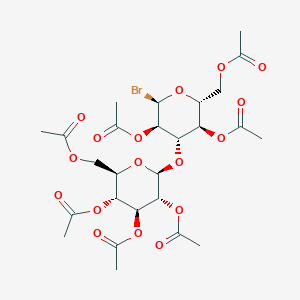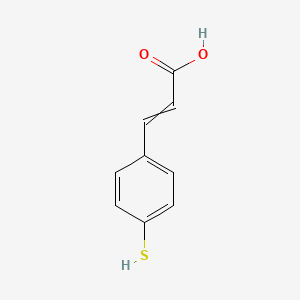
3-(4-sulfanylphenyl)prop-2-enoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-(4-sulfanylphenyl)prop-2-enoic Acid” often involves condensation reactions, with sulfuric acid derivatives used as catalysts to promote these reactions under specific conditions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation of aromatic aldehydes and pyrazolones, yielding high yields under refluxing conditions (Tayebi et al., 2011). This highlights the potential methodologies that could be adapted for the synthesis of “3-(4-sulfanylphenyl)prop-2-enoic Acid”.
Molecular Structure Analysis
The molecular structure of compounds related to “3-(4-sulfanylphenyl)prop-2-enoic Acid” has been characterized by various spectroscopic methods and quantum chemical calculations. For instance, the structural investigation of a similar compound using X-ray crystallography and spectroscopic methods provided insights into intramolecular and intermolecular interactions stabilizing the molecule (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of “3-(4-sulfanylphenyl)prop-2-enoic Acid” derivatives have been explored through various reactions. For instance, the compound has been utilized in the synthesis of potential antileukotrienic drugs, indicating its reactivity and usefulness in synthesizing biologically active molecules (Jampílek et al., 2004).
Physical Properties Analysis
The physical properties of compounds similar to “3-(4-sulfanylphenyl)prop-2-enoic Acid” have been studied, including their crystal structures and hydrogen bonding patterns. Such studies provide insights into the compound's stability and potential interactions in various environments (Kumar et al., 2017).
Aplicaciones Científicas De Investigación
Material Science Applications
Compounds similar to 3-(4-sulfanylphenyl)prop-2-enoic Acid have been explored for their material properties. For example, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid derivatives from 4-dimethylaminobenzaldehyde and methyl cyanoacetate has been investigated. These derivatives exhibit unique electronic properties analyzed by ultraviolet-visible absorption spectroscopy and cyclic voltammetry, highlighting their potential in electronic and photonic materials (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Liquid Crystal Technology
The research into thiophene-based prop-2-enoates has shown their capability to promote excellent photoalignment of bulk commercial nematic liquid crystals. These compounds, derived from modifications at the molecular level similar to 3-(4-sulfanylphenyl)prop-2-enoic Acid, demonstrate the influence of fluoro-substituents on liquid crystal alignment, an essential property for liquid crystal display (LCD) technologies (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Synthetic Chemistry
In synthetic chemistry, derivatives of similar structures have been utilized for synthesizing various organic molecules. For instance, the creation of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic Acid derivatives through reactions involving thiols or sodium sulfide showcases the versatility of these compounds in synthesizing heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Fukamachi, Konishi, & Kobayashi, 2011).
Catalysis and Organic Reactions
The use of sulfuric acid derivatives, such as [3-(3-silicapropyl)sulfanyl]propyl ester, as recyclable catalysts in condensation reactions, underscores the potential of sulfur-containing organic compounds in facilitating environmentally friendly chemical processes. These catalysts have been applied in synthesizing complex organic molecules with high yields, demonstrating their efficiency and recyclability (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Direcciones Futuras
The future directions for research on “3-(4-sulfanylphenyl)prop-2-enoic Acid” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
Propiedades
IUPAC Name |
3-(4-sulfanylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKXZKKNPSNVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-sulfanylphenyl)prop-2-enoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

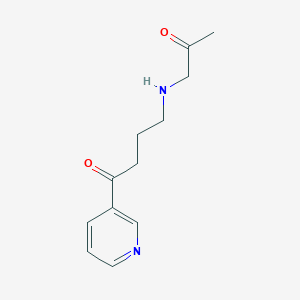



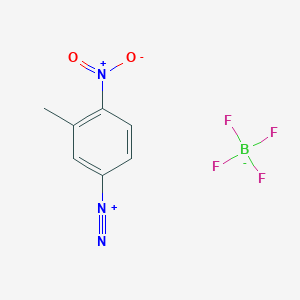
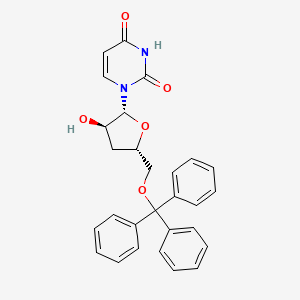
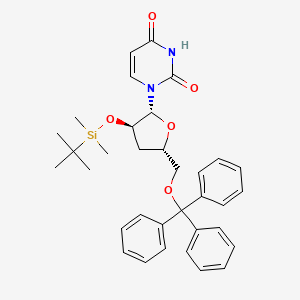
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
